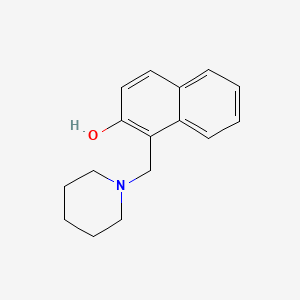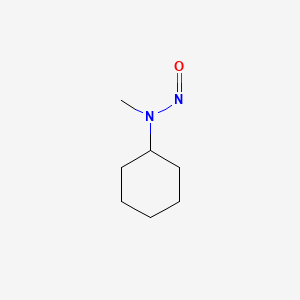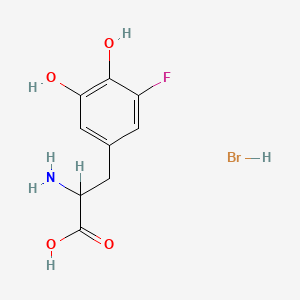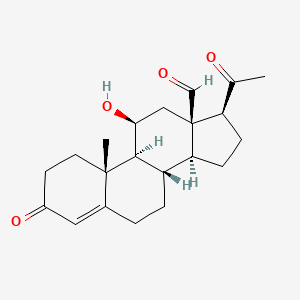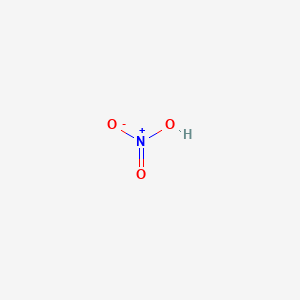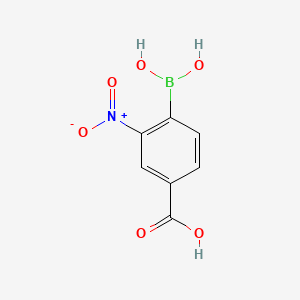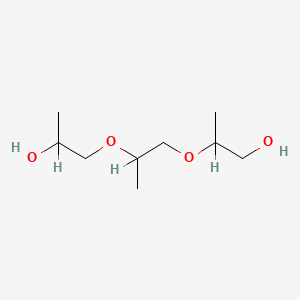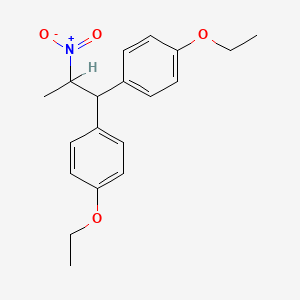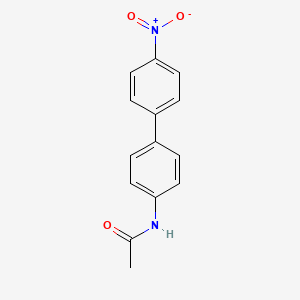
N1,N1-Dimetilbenceno-1,3-diamina
Descripción general
Descripción
1,3-Benzenediamine, N,N-dimethyl-, also known as 1,3-Benzenediamine, N,N-dimethyl-, is a useful research compound. Its molecular formula is C8H12N2 and its molecular weight is 136.19 g/mol. The purity is usually 95%.
The exact mass of the compound 1,3-Benzenediamine, N,N-dimethyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,3-Benzenediamine, N,N-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Benzenediamine, N,N-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Compuestos Orgánicos
N1,N1-Dimetilbenceno-1,3-diamina: sirve como precursor en la síntesis de varios compuestos orgánicos. Su estructura le permite actuar como un ligando bidentado, formando complejos con metales que pueden utilizarse en catálisis o como intermediarios en la síntesis de moléculas más complejas {svg_1}.
Desarrollo de Productos Farmacéuticos
Este compuesto ha sido explorado por su potencial en el desarrollo farmacéutico. Por ejemplo, se ha utilizado en la síntesis de compuestos de coordinación de vanadio, que muestran promesa como agentes antidiabéticos {svg_2}.
Ciencia de Materiales
En la ciencia de materiales, This compound se utiliza para modificar las propiedades de los materiales, como mejorar la solubilidad de los fármacos en agua y mejorar el transporte de membrana cuando se carga en puntos cuánticos de grafeno (GQDs) {svg_3}.
Síntesis Química
Se utiliza en la síntesis química como un bloque de construcción. Su incorporación en diversas reacciones químicas demuestra su versatilidad e importancia en la construcción de estructuras químicas complejas {svg_4}.
Cromatografía
Los derivados del compuesto se pueden utilizar en cromatografía como estándares o como parte de la fase móvil para ayudar en la separación de sustancias en función de su interacción con la fase estacionaria {svg_5}.
Química Analítica
This compound: se utiliza en química analítica para la preparación de reactivos que son sensibles a tipos específicos de grupos químicos, ayudando en la detección y cuantificación de varias sustancias {svg_6}.
Producción de Tintes y Pigmentos
Esta diamina es un ingrediente clave en la producción de tintes y pigmentos, donde participa en la formación de tintes azoicos, que se utilizan ampliamente en la coloración textil {svg_7}.
Inhibición de la Corrosión
La investigación ha indicado que compuestos como This compound pueden ser inhibidores de la corrosión efectivos, que son importantes para proteger metales y aleaciones en aplicaciones industriales {svg_8}.
Safety and Hazards
“1,3-Benzenediamine, N,N-dimethyl-” is classified as dangerous . It is toxic in contact with skin, causes serious eye irritation, and is fatal if swallowed or inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . It should be stored locked up and in a well-ventilated place .
Propiedades
IUPAC Name |
3-N,3-N-dimethylbenzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-10(2)8-5-3-4-7(9)6-8/h3-6H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSBHVJQXZLIRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3575-32-4 (di-hydrochloride) | |
| Record name | N,N-Dimethyl-3-phenylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002836046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2062664 | |
| Record name | 1,3-Benzenediamine, N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2836-04-6 | |
| Record name | N,N-Dimethyl-m-phenylenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2836-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethyl-3-phenylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002836046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzenediamine, N1,N1-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Benzenediamine, N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-dimethylbenzene-1,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.749 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Q1: How does N,N-Dimethyl-m-phenylenediamine interact with other molecules?
A1: N,N-Dimethyl-m-phenylenediamine acts as an electron donor and readily forms complexes with electron acceptors like chloranil. [] This interaction leads to the formation of outer and inner complexes, which are crucial intermediates in chemical reactions. [] The specific interactions and stability of these complexes are influenced by the molecular structure of both the donor and acceptor.
Q2: What is the role of N,N-Dimethyl-m-phenylenediamine in synthesizing reverse osmosis (RO) membranes?
A2: N,N-Dimethyl-m-phenylenediamine serves as a key monomer in the interfacial polymerization process for creating polyamide-based RO membranes. [, , , , ] It reacts with various crosslinking agents, such as 5-choroformyloxyisophaloyl chloride (CFIC), to form thin film composite membranes. [] The resulting membranes exhibit improved chlorine resistance compared to conventional polyamide membranes. []
Q3: How does the molecular structure of N,N-Dimethyl-m-phenylenediamine impact the performance of RO membranes?
A3: The methyl substitution on the amino groups of N,N-Dimethyl-m-phenylenediamine influences the membrane's properties. [] Increased methyl substitution leads to larger interstitial spaces within the polyamide chains, impacting the free volume size and fraction. [] This structural change results in enhanced chlorine resistance but often comes with a trade-off in salt rejection performance. []
Q4: What analytical techniques are used to characterize N,N-Dimethyl-m-phenylenediamine and its derivatives?
A4: Several analytical techniques are employed to study N,N-Dimethyl-m-phenylenediamine and its derivatives. Visible and ultraviolet absorption spectroscopy helps analyze the formation and characteristics of complexes with molecules like chloranil. [] Fourier transform infrared spectroscopy (FTIR) and X-ray photoelectron spectroscopy (XPS) are used to determine the chemical composition and structure of the membrane active layer formed during RO membrane synthesis. [, ] Positron annihilation lifetime spectroscopy (PALS) provides insights into the free volume size of polyamides synthesized using N,N-Dimethyl-m-phenylenediamine. []
Q5: Are there any known concerns regarding the stability or degradation of N,N-Dimethyl-m-phenylenediamine-based materials?
A5: While N,N-Dimethyl-m-phenylenediamine-based RO membranes exhibit improved chlorine resistance compared to conventional polyamide membranes, prolonged exposure to hypochlorite can lead to deterioration. [] This deterioration is primarily attributed to the chlorination of the benzene ring attached to the amide nitrogen, potentially leading to amide bond scission and compromising the membrane structure. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

